molecular formula C22H27NO4 B14995986 ethyl 6-(4-ethoxyphenyl)-4-oxo-3-propyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

ethyl 6-(4-ethoxyphenyl)-4-oxo-3-propyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

Cat. No.: B14995986
M. Wt: 369.5 g/mol
InChI Key: DHPWNGPZCNWFSL-UHFFFAOYSA-N
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Description

Ethyl 6-(4-ethoxyphenyl)-4-oxo-3-propyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is a synthetic compound belonging to the indole derivative family. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities . This compound is characterized by its complex structure, which includes an ethoxyphenyl group, a propyl group, and an indole core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-(4-ethoxyphenyl)-4-oxo-3-propyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-ethoxybenzaldehyde with a suitable indole precursor under acidic or basic conditions . The reaction is followed by cyclization and esterification steps to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. Techniques such as microwave irradiation and catalytic processes can be employed to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(4-ethoxyphenyl)-4-oxo-3-propyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Ethyl 6-(4-ethoxyphenyl)-4-oxo-3-propyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 6-(4-ethoxyphenyl)-4-oxo-3-propyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.

Properties

Molecular Formula

C22H27NO4

Molecular Weight

369.5 g/mol

IUPAC Name

ethyl 6-(4-ethoxyphenyl)-4-oxo-3-propyl-1,5,6,7-tetrahydroindole-2-carboxylate

InChI

InChI=1S/C22H27NO4/c1-4-7-17-20-18(23-21(17)22(25)27-6-3)12-15(13-19(20)24)14-8-10-16(11-9-14)26-5-2/h8-11,15,23H,4-7,12-13H2,1-3H3

InChI Key

DHPWNGPZCNWFSL-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(NC2=C1C(=O)CC(C2)C3=CC=C(C=C3)OCC)C(=O)OCC

Origin of Product

United States

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